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Compound of Interest

Compound Name: 2,4-Dicyanoaniline

Cat. No.: B1266422

This guide provides an in-depth analysis of the spectroscopic properties of 4-amino-1,3-
benzenedicarbonitrile (also known as 4-aminoisophthalonitrile). Designed for researchers,
scientists, and professionals in drug development, this document synthesizes predictive data
based on analogous compounds and fundamental spectroscopic principles to offer a robust
framework for the identification and characterization of this molecule. While direct experimental
spectra for this specific compound are not widely published, this guide establishes a reliable
set of expected spectroscopic data and outlines the rigorous methodologies required for its
empirical validation.

Molecular Structure and Spectroscopic Overview

4-amino-1,3-benzenedicarbonitrile (CsHsNs, Molar Mass: 143.15 g/mol ) is an aromatic
compound featuring a benzene ring substituted with an amino group and two nitrile groups at
positions 1, 3, and 4. This unique substitution pattern gives rise to a distinct spectroscopic
fingerprint. The electron-donating amino group and the electron-withdrawing nitrile groups
significantly influence the electronic environment of the aromatic ring, which is reflected in its
NMR, IR, and UV-Vis spectra. Mass spectrometry provides confirmation of its molecular weight
and insight into its fragmentation patterns.

The following sections detail the predicted spectroscopic data for 4-amino-1,3-
benzenedicarbonitrile and the experimental protocols for acquiring this data. The predictions
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are derived from a careful analysis of structurally similar compounds, including 4-
aminobenzonitrile and various dicyanobenzene isomers.[1][2][3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework
of a molecule.[6] For 4-amino-1,3-benzenedicarbonitrile, *H and 3C NMR will provide precise
information about the chemical environment of each proton and carbon atom.

Predicted *H NMR Spectrum

The *H NMR spectrum is expected to show signals for the aromatic protons and the amino
protons. The substitution pattern of the aromatic ring will result in a distinct set of coupled
signals.

Table 1: Predicted *H NMR Spectral Data for 4-amino-1,3-benzenedicarbonitrile

Predicted Chemical Coupling Constant

Shift (5, ppm) Multiplicity (3, Hz) Assignment
~7.8-7.9 d ~2.0 H-2
~7.6-7.7 dd ~8.5,2.0 H-6
~6.8-6.9 d ~8.5 H-5
~45-55 brs - -NH:2

Predicted in a non-polar solvent like CDCIs. Chemical shifts are referenced to TMS at 0.00
ppm. The amino proton signal is often broad and its chemical shift is highly dependent on
solvent and concentration.

Rationale for *H NMR Prediction

The predicted chemical shifts are based on an analysis of 4-aminobenzonitrile and the known
effects of a nitrile substituent.[1][2]

e H-5: This proton is ortho to the strongly electron-donating amino group, leading to significant
shielding and an upfield shift, predicted to be around 6.8-6.9 ppm. It will appear as a doublet
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due to coupling with H-6.

e H-6: This proton is meta to the amino group and ortho to a nitrile group. It will be deshielded
relative to H-5 and is expected to appear as a doublet of doublets due to coupling with both
H-5 and H-2.

e H-2: This proton is ortho to one nitrile group and meta to the other, as well as meta to the
amino group. It will be the most deshielded of the aromatic protons and is predicted to
appear as a doublet due to a small meta-coupling with H-6.

e -NH2 Protons: The amino protons typically appear as a broad singlet. Their chemical shift is
variable and can be confirmed by D20 exchange, which would cause the signal to disappear.

Predicted **C NMR Spectrum

The 13C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms
in the molecule. The chemical shifts are influenced by the attached functional groups.[7]

Table 2: Predicted 13C NMR Spectral Data for 4-amino-1,3-benzenedicarbonitrile
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Predicted Chemical Shift

© | Assignment Notes
» PPM

Carbon attached to the amino
~153 - 155 C-4 N .

group, significantly shielded.
~138 - 140 C-6 Aromatic CH.
~136 - 138 C-2 Aromatic CH.

Aromatic CH, shielded by the
~118 - 120 C-5 _

amino group.
~117 - 119 C=N Nitrile carbon at position 1.
~116 - 118 C=N Nitrile carbon at position 3.

Quaternary carbon attached to
~105 - 107 C-1 o

a nitrile group.

Quaternary carbon attached to
~103 - 105 C-3

a nitrile group.

Predicted in a solvent like DMSO-de. Chemical shifts are referenced to the solvent signal.

Rationale for *3C NMR Prediction

The predictions are based on data from 4-aminobenzonitrile and other substituted

benzonitriles.[4][8][9]

e C-4: The carbon directly attached to the amino group is expected to be the most shielded

aromatic carbon (excluding quaternary carbons) due to the strong electron-donating effect of

the nitrogen.

e Aromatic CH Carbons (C-2, C-5, C-6): Their chemical shifts are determined by their position

relative to the amino and nitrile groups. C-5, being ortho to the amino group, will be the most

shielded.

 Nitrile Carbons (C=N): These typically appear in the 115-120 ppm range.[7]
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e Quaternary Carbons (C-1, C-3): The carbons to which the nitrile groups are attached are
expected to be significantly downfield. Quaternary carbons often show weaker signals in 3C
NMR spectra.[10]

NMR Experimental Protocol

A self-validating protocol ensures data integrity and reproducibility.

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting
their characteristic vibrational frequencies.

Predicted IR Spectrum

The IR spectrum of 4-amino-1,3-benzenedicarbonitrile is expected to show characteristic
absorption bands for the N-H bonds of the primary amine, the C=N triple bond of the nitrile
groups, and the C=C and C-H bonds of the aromatic ring.

Table 3: Predicted IR Absorption Bands for 4-amino-1,3-benzenedicarbonitrile

Wavenumber ) ) ) ]

( ) Intensity Vibrational Mode Functional Group

cm-
Asymmetric &

3450 - 3350 Medium Symmetric N-H Primary Amine (-NHz2)
stretch

2230 - 2220 Strong, Sharp C=N stretch Nitrile (-C=N)

1620 - 1580 Medium-Strong C=C stretch Aromatic Ring

1520 - 1480 Medium-Strong C=C stretch Aromatic Ring

3100 - 3000 Medium-Weak C-H stretch Aromatic Ring

900 - 690 Strong C-H out-of-plane bend  Aromatic Ring
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Rationale for IR Prediction

The predicted wavenumbers are based on the known IR absorptions of primary amines,
aromatic nitriles, and substituted benzenes.[11][12][13]

e N-H Stretch: Primary amines typically show two bands in this region corresponding to
asymmetric and symmetric stretching.

o C=N Stretch: The nitrile group gives a very characteristic sharp and strong absorption in the
2260-2220 cm~1 region.

o Aromatic Bands: The C=C stretching vibrations of the benzene ring usually appear as a pair
of bands in the 1620-1480 cm~1 region. The aromatic C-H stretching appears above 3000
cm~1, and the strong out-of-plane bending bands are indicative of the substitution pattern.

IR Experimental Protocol

Caption: Workflow for FT-IR data acquisition using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrum (Electron lonization - El)

In an El mass spectrum, 4-amino-1,3-benzenedicarbonitrile is expected to show a prominent
molecular ion peak (M*) and several characteristic fragment ions.

Table 4: Predicted Key lons in the Mass Spectrum of 4-amino-1,3-benzenedicarbonitrile

m/z Predicted lon Notes
143 [CsHsNs]* Molecular ion (M*")
116 [M - HCN]* Loss of hydrogen cyanide

89 [M - 2HCN]* Loss of two molecules of
hydrogen cyanide
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Rationale for MS Prediction

The predictions are based on the molecular formula and the known fragmentation patterns of
aromatic nitriles.[3]

e Molecular lon (M*'): The molecular ion peak is expected at an m/z value corresponding to
the molecular weight of the compound (143.15), which will be observed at m/z 143 for the

most abundant isotopes.

e Fragmentation: Aromatic nitriles often undergo fragmentation by losing HCN (27 Da). The
loss of one and then a second molecule of HCN are plausible fragmentation pathways.

Mass Spectrometry Experimental Protocol

Caption: General workflow for acquiring an electron ionization mass spectrum.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Predicted UV-Vis Spectrum

The UV-Vis spectrum of 4-amino-1,3-benzenedicarbonitrile in a solvent like ethanol or
acetonitrile is expected to show absorption bands characteristic of a substituted benzene ring
with extended conjugation.

Table 5: Predicted UV-Vis Absorption Maxima for 4-amino-1,3-benzenedicarbonitrile

Predicted Amax (nm) Solvent Electronic Transition
~250 - 270 Ethanol m - T
~320 - 340 Ethanol 1T - TT (charge transfer)

Rationale for UV-Vis Prediction

The presence of the electron-donating amino group and electron-withdrawing nitrile groups on
the benzene ring creates a "push-pull” system. This leads to an intramolecular charge transfer
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(ICT) band at a longer wavelength (lower energy) than the typical 1 — 1T* transitions of a
simple benzene ring. The prediction is based on data from other aminobenzonitriles.[3][14]

UV-Vis Experimental Protocol

The protocol involves preparing a dilute solution of the compound in a UV-transparent solvent
and measuring its absorbance across a range of wavelengths.

Caption: Workflow for UV-Vis spectroscopic analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of 4-
amino-1,3-benzenedicarbonitrile. The data presented herein, derived from sound scientific
principles and analysis of analogous structures, offers a reliable benchmark for researchers
working with this compound. The detailed experimental workflows provide a framework for the
empirical validation of these predictions, ensuring data integrity and reproducibility. As a Senior
Application Scientist, | am confident that this guide will serve as an invaluable resource for the
unambiguous characterization of 4-amino-1,3-benzenedicarbonitrile in various research and
development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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